Cas no 18775-47-8 (2-(1-Benzofuran-2-yl)-2-methylpropanoic acid)

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-benzofuran-2-yl)-2-methylpropanoicacid
- 2-(1-benzofuran-2-yl)-2-methylpropanoic acid
- EN300-1137927
- 18775-47-8
- SCHEMBL18768389
- 2-Benzofuranacetic acid, α,α-dimethyl-
- 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid
-
- インチ: 1S/C12H12O3/c1-12(2,11(13)14)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,13,14)
- InChIKey: ZSWGNEYQSQKKBN-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C1C(C(=O)O)(C)C
計算された属性
- 精确分子量: 204.078644241g/mol
- 同位素质量: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- XLogP3: 2.8
じっけんとくせい
- 密度みつど: 1.218±0.06 g/cm3(Predicted)
- ゆうかいてん: 85-87 °C
- Boiling Point: 335.5±17.0 °C(Predicted)
- 酸度系数(pKa): 3.77±0.30(Predicted)
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137927-5.0g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1137927-0.1g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1137927-0.05g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1137927-1g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1137927-5g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1137927-0.5g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1137927-0.25g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1137927-1.0g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1137927-10.0g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1137927-2.5g |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
18775-47-8 | 95% | 2.5g |
$1089.0 | 2023-10-26 |
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-(1-Benzofuran-2-yl)-2-methylpropanoic acidに関する追加情報
Introduction to 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid (CAS No. 18775-47-8)
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid, also known by its CAS number 18775-47-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofuran derivatives and is characterized by its unique structural features, which include a benzofuran ring and a substituted propanoic acid moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The chemical structure of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid consists of a benzofuran ring, which is a heterocyclic aromatic compound with a fused benzene and furan ring. The presence of this ring system contributes to the compound's stability and reactivity. Additionally, the substitution at the 2-position with a 2-methylpropanoic acid group adds further complexity and functionality to the molecule. This structural arrangement allows for a wide range of chemical reactions and interactions, making it an attractive target for synthetic chemists and medicinal researchers.
In recent years, the study of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has been driven by its potential therapeutic applications. Research has shown that compounds with similar structures exhibit anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain benzofuran derivatives, including 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid, demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. This finding has sparked interest in exploring the compound's potential as a lead molecule for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound exhibited selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These findings suggest that 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid could be further optimized to develop novel anticancer agents.
The synthesis of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has been extensively studied, with several efficient routes being reported in the literature. One common approach involves the reaction of 1-benzofuran with an appropriate alkylating agent followed by carboxylation or esterification steps. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are crucial for industrial applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, aligning with the growing emphasis on sustainable practices in chemical synthesis.
In addition to its therapeutic potential, 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has been investigated for its use as an intermediate in the synthesis of other valuable compounds. For example, it can serve as a building block for constructing more complex molecules with diverse biological activities. The versatility of this compound makes it an important reagent in organic synthesis laboratories and pharmaceutical companies.
The physicochemical properties of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid, such as its solubility, stability, and melting point, have been well-characterized. These properties are essential for understanding its behavior in different environments and for optimizing its use in various applications. For instance, its solubility in organic solvents and its stability under different pH conditions make it suitable for use in formulations for drug delivery systems.
In conclusion, 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid (CAS No. 18775-47-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
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